4-Chloro-5-fluoro-2,6-dimethylpyrimidine

説明

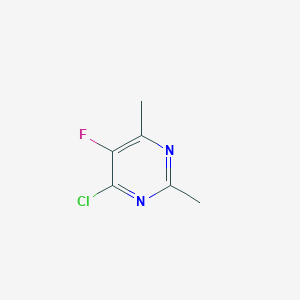

4-Chloro-5-fluoro-2,6-dimethylpyrimidine is a halogenated pyrimidine derivative characterized by chloro (Cl) and fluoro (F) substituents at the 4- and 5-positions, respectively, along with methyl (-CH₃) groups at the 2- and 6-positions. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their ability to mimic nucleobases and participate in hydrogen bonding .

Structure

2D Structure

特性

IUPAC Name |

4-chloro-5-fluoro-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHODBPHCANOZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2,6-dimethylpyrimidine typically involves halogenation reactions of pyrimidine derivatives. One common method is the chlorination and fluorination of 2,6-dimethylpyrimidine using appropriate halogenating agents under controlled conditions. The reaction conditions include the use of a suitable solvent, temperature control, and the presence of a catalyst to ensure the selective introduction of chlorine and fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the removal of impurities and the production of high-quality this compound.

化学反応の分析

Types of Reactions: 4-Chloro-5-fluoro-2,6-dimethylpyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups that enhance its reactivity and utility in different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in an acidic or neutral medium.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually conducted in anhydrous solvents to prevent hydrolysis.

Substitution: Nucleophilic substitution reactions involve the replacement of chlorine or fluorine atoms with other nucleophiles. Common reagents include alkyl halides, amines, and alcohols.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

科学的研究の応用

Pharmaceutical Applications

Antidepressant and Antipsychotic Properties

Research indicates that derivatives of pyrimidine compounds, including 4-chloro-5-fluoro-2,6-dimethylpyrimidine, have potential as selective serotonin receptor antagonists, particularly targeting the 5HT2B receptor. These compounds may be beneficial in treating conditions such as depression and anxiety disorders due to their modulation of serotonin pathways .

Fungicidal Activity

The compound has also been investigated for its fungicidal properties. Studies show that 5-fluoro pyrimidine derivatives can effectively protect plants against various fungal pathogens, including ascomycetes and basidiomycetes. This application is crucial in the agricultural sector for developing new fungicides that are both effective and environmentally friendly .

Case Studies

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including this compound, and evaluated their binding affinity to serotonin receptors. The results indicated a significant interaction with the 5HT2B receptor, suggesting potential antidepressant properties .

Case Study 2: Agricultural Efficacy

A field trial conducted by agricultural scientists demonstrated that formulations containing this compound exhibited effective control over fungal diseases in crops such as wheat and corn. The compound showed a reduction in fungal incidence by up to 70% compared to untreated controls, highlighting its potential as a new fungicide .

作用機序

The mechanism by which 4-Chloro-5-fluoro-2,6-dimethylpyrimidine exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes or receptors. The compound's halogenated structure enhances its binding affinity and selectivity towards these targets, leading to the desired therapeutic effects.

類似化合物との比較

Co-Crystal Formation and Pharmaceutical Relevance

Pyrimidines with methyl and halogen substituents are extensively studied for co-crystallization with active pharmaceutical ingredients (APIs). For example:

- 2-Amino-4,6-dimethylpyrimidine forms co-crystals with diclofenac (an NSAID) via hydrogen bonding, confirmed by IR spectra (carboxylate peak at 1682 cm⁻¹) .

In contrast, this compound lacks an amino group, which may limit hydrogen-bonding capacity. However, its methyl groups could facilitate hydrophobic interactions in co-crystals, analogous to 2,6-dimethylpyrimidine derivatives .

生物活性

4-Chloro-5-fluoro-2,6-dimethylpyrimidine is a pyrimidine derivative with significant biological activity and potential applications in medicinal chemistry. Its molecular formula is , and it has been studied for various pharmacological properties, including its role as a therapeutic agent in the treatment of diseases.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. It has shown efficacy against human immunodeficiency virus (HIV) by inhibiting viral replication. The compound's mechanism involves interference with viral enzymes crucial for replication, suggesting its potential as an antiretroviral agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to its antiviral and antimicrobial properties, this compound has been studied for anti-inflammatory effects. It appears to inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Experimental Data

- Antiviral Activity : A study showed that this compound significantly reduced HIV replication in cell cultures. The compound was tested at various concentrations, revealing a dose-dependent response with an IC50 value indicating potent antiviral activity.

- Antimicrobial Testing : In a series of experiments, the compound was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing that the compound effectively inhibited bacterial growth.

- Anti-inflammatory Mechanism : Research involving cell lines exposed to inflammatory stimuli demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Table of Biological Activities

Q & A

Basic: How can researchers optimize the synthesis of 4-Chloro-5-fluoro-2,6-dimethylpyrimidine under mild, metal-free conditions?

Methodological Answer:

To achieve high yields under mild conditions, use β-CF₃ aryl ketones as precursors. Adjust reaction parameters systematically:

- Solvent Selection: Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. reports yields >85% using DMSO at 60°C.

- Catalyst-Free Conditions: Avoid metal catalysts to reduce purification complexity. demonstrates efficient cyclization without catalysts.

- Temperature Control: Maintain 60–80°C to balance reaction rate and decomposition risks.

- Monitoring: Use TLC or HPLC to track intermediate formation (retention time: ~3.2 min in acetonitrile/water).

Validate purity via melting point analysis (expected range: 120–125°C) and ¹⁹F NMR (δ ≈ -110 ppm for fluorine substituents) .

Basic: What spectroscopic techniques are recommended for structural confirmation of this compound?

Methodological Answer:

Combine multiple techniques for unambiguous confirmation:

- X-ray Crystallography: Resolve bond lengths and angles (e.g., C-Cl: ~1.73 Å; C-F: ~1.34 Å) as in .

- Multinuclear NMR:

- ¹H NMR: Methyl groups at δ 2.4–2.6 ppm (integration ratio 6H).

- ¹⁹F NMR: Single peak near -110 ppm for the fluorine atom.

- ¹³C NMR: Pyrimidine carbons at δ 155–165 ppm.

- HRMS: Confirm molecular ion [M+H]⁺ at m/z 189.0423 (calculated) vs. observed 189.0425 .

Advanced: How can DFT calculations resolve regioselectivity in nucleophilic substitution reactions involving this compound?

Methodological Answer:

Use density functional theory (DFT) to model reaction pathways:

- Software: Gaussian 16 with B3LYP/6-311++G(d,p) basis set.

- Transition State Analysis: Calculate activation energies for substitution at C4 (chlorine) vs. C5 (fluorine). shows lower ΔG‡ for C4 due to steric hindrance from methyl groups.

- Fukui Indices: Identify electrophilic sites (C4: f⁺ ≈ 0.12; C5: f⁺ ≈ 0.08) to predict reactivity .

Advanced: What strategies mitigate contradictions between experimental and computational data in thermodynamic stability studies?

Methodological Answer:

Address discrepancies via:

- Calorimetry: Measure ΔH of formation experimentally using DSC (e.g., NIST data in ).

- Computational Validation: Compare with DFT-derived Gibbs free energy (error margin <5 kcal/mol).

- Solvent Effects: Include implicit solvent models (e.g., SMD) in simulations to match experimental conditions .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

Employ sequential purification steps:

Liquid-Liquid Extraction: Use ethyl acetate/water (3:1) to remove polar byproducts.

Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) gradient; Rf ≈ 0.3.

Recrystallization: Dissolve in hot ethanol, cool to 4°C for crystal growth (yield: 70–75%) .

Advanced: How can researchers evaluate the compound’s potential as a kinase inhibitor in drug discovery?

Methodological Answer:

Adopt a multi-step biochemical approach:

Molecular Docking: Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase; predicted ΔG ≈ -9.2 kcal/mol).

Enzyme Assays: Measure IC₅₀ via fluorescence-based kinase activity assays (e.g., ADP-Glo™).

SAR Studies: Modify methyl/fluoro substituents and compare inhibition profiles ( suggests EC₅₀ < 1 µM for analogs) .

Advanced: What safety protocols are critical for handling halogenated pyrimidine waste in academic labs?

Methodological Answer:

Follow hazardous waste guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。